Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-ethoxythiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then esterified with methanol in the presence of a strong acid like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4,5-diazido-3-ethoxythiophene-2-carboxylate or 4,5-dithiolate-3-ethoxythiophene-2-carboxylate.
Oxidation: Formation of 4,5-dibromo-3-ethoxythiophene-2-sulfoxide or 4,5-dibromo-3-ethoxythiophene-2-sulfone.
Reduction: Formation of 4,5-dibromo-3-ethoxythiophene-2-methanol.
Scientific Research Applications
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex thiophene derivatives.
Biology: In the study of thiophene-based compounds’ biological activities, such as antimicrobial and anticancer properties.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
- Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
- Methyl 4,5-dibromo-3-aminothiophene-2-carboxylate
Uniqueness
Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H8Br2O3S |
---|---|
Molecular Weight |
344.02 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O3S/c1-3-13-5-4(9)7(10)14-6(5)8(11)12-2/h3H2,1-2H3 |
InChI Key |
RTMLUDLEWZQFOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
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